2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or GenX, was initially developed and used in the fluoropolymer industry as a potential substitute for PFOA, a known environmental and health concern [].
However, recent research indicates that HFPO-DA might share some of the same negative characteristics as PFOA, including persistence in the environment and bioaccumulation in living organisms [].
Perfluoro(2-methyl-3-oxahexanoic) acid is a perfluorinated compound characterized by the complete substitution of hydrogen atoms with fluorine in its molecular structure. Its chemical formula is , and it is classified as a monocarboxylic acid and an ether. The compound is also known by several synonyms, including undecafluoro-2-methyl-3-oxahexanoic acid and 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid . It appears as a colorless liquid with a predicted density of approximately and a boiling point of at reduced pressure .
The compound has garnered attention due to its environmental persistence and potential toxicity, particularly as it serves as an alternative to perfluorooctanoic acid in various industrial applications .
Perfluoro(2-methyl-3-oxahexanoic) acid exhibits typical reactivity associated with carboxylic acids. It can undergo:
The compound also reacts with mild steel and galvanised materials, which can lead to corrosion .
The biological activity of perfluoro(2-methyl-3-oxahexanoic) acid has been a subject of research due to its potential health impacts. It has been shown to cause severe skin burns and eye damage upon contact . Additionally, there are concerns regarding its bioaccumulation in living organisms and potential endocrine-disrupting effects, although detailed studies on its long-term biological effects are still limited .
Perfluoro(2-methyl-3-oxahexanoic) acid can be synthesized through several methods:
The synthesis often requires specialized equipment to handle the reactive fluorinated intermediates safely.
Perfluoro(2-methyl-3-oxahexanoic) acid is primarily used in:
Concerns regarding its environmental impact have led to increased scrutiny and regulatory measures surrounding its use .
Studies have indicated that perfluoro(2-methyl-3-oxahexanoic) acid interacts with various materials and biological systems. For instance, research has focused on its removal from water sources using quaternary ammonium functionalized silica gel and granular activated carbon, highlighting its persistence in the environment . These studies emphasize the need for effective remediation strategies due to the compound's stability and potential toxicity.
Several compounds share structural or functional similarities with perfluoro(2-methyl-3-oxahexanoic) acid. Below is a comparison table highlighting these compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Perfluorooctanoic Acid | 335-67-1 | Known for bioaccumulation; widely studied for toxicity |
Perfluorononanoic Acid | 375-95-1 | Similar properties; used in industrial applications |
Ammonium Perfluoro(2-methyl-3-oxahexanoate) | 62037-80-3 | Salt form; used in laboratory settings |
Perfluorobutanoic Acid | 375-22-4 | Shorter chain length; less persistent than others |
Uniqueness: Perfluoro(2-methyl-3-oxahexanoic) acid is distinguished by its specific structure that includes both perfluorinated chains and ether functionalities. This combination contributes to its unique physical and chemical properties, making it particularly useful in environmental applications while raising concerns about its safety and ecological impact .
Corrosive;Irritant